2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a methoxy-substituted cyclopentyl group. The Boc group serves as a protective moiety for amines in organic synthesis, particularly in peptide chemistry. The methoxycyclopentyl substituent may influence solubility, steric hindrance, and conformational flexibility, impacting its utility in drug design or intermediate synthesis.
Properties
IUPAC Name |
2-(1-methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(18-4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRMCNZBMIKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps, starting with the formation of the cyclopentyl core. The cyclopentyl ring is first functionalized with a methoxy group, followed by the introduction of the carboxylic acid moiety. The final step involves the tert-butoxycarbonylation of the amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which 2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic Acid (CAS: 1496952-31-8)
- Structural Differences: Replaces the methoxycyclopentyl group with a Boc-aminomethyl-substituted cyclopentane.
- Key Properties :
- The Boc group is directly attached to a methylene bridge on the cyclopentane, reducing steric hindrance compared to the target compound.
- Likely exhibits enhanced solubility in polar solvents due to the carboxylic acid group.
- Applications : Used in peptide synthesis as a constrained cyclic intermediate .
2-(2-Bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid (CAS: 182292-11-1)
- Structural Differences : Substitutes cyclopentyl with a bicyclo[2.2.1]heptane group.
- Key Properties: Molecular Formula: C₁₄H₂₃NO₄ vs. hypothetical C₁₄H₂₅NO₅ for the target compound. Density: 1.169 g/cm³ (predicted) . pKa: 3.94 (predicted), suggesting similar acidity to the target compound.
(2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid (CAS: 361442-00-4)
- Structural Differences : Adamantane core replaces cyclopentyl, with a hydroxyl group.
- Key Properties :
- Molecular Weight : ~347.4 g/mol (estimated), higher than the target compound due to the adamantyl group.
- Lipophilicity : Adamantane significantly increases hydrophobicity, enhancing blood-brain barrier penetration.
- Applications : Utilized in antiviral and central nervous system (CNS)-targeting drug candidates .
2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid (CAS: 936214-27-6)
- Structural Differences : Tetralin (tetrahydronaphthyl) group instead of cyclopentyl.
- Key Properties: Molecular Formula: C₁₈H₂₃NO₄ (corrected from evidence error), with aromaticity influencing π-π stacking interactions. Solubility: Lower than the target compound due to the bulky tetralin group.
- Applications : Intermediate in synthesizing kinase inhibitors .
2-(Boc-aminomethyl)phenylacetic Acid (CAS: 40851-66-9)
- Structural Differences : Phenyl ring replaces cyclopentyl.
- Key Properties :
- Electronic Effects : Aromatic ring introduces resonance stabilization, altering reactivity in electrophilic substitution.
- Melting Point : Higher than aliphatic analogs due to crystalline packing.
- Applications: Common in non-peptidic protease inhibitor scaffolds .
Data Table: Comparative Properties of Analogs
Research Findings and Implications
Steric and Conformational Effects :
- The methoxycyclopentyl group in the target compound offers moderate steric hindrance compared to adamantane (bulkier) or phenyl (planar) groups. This balance may optimize receptor binding in drug design.
- Bicyclic frameworks (e.g., bicyclo[2.2.1]heptane) enhance conformational rigidity, favoring entropy-driven binding .
Solubility and Bioavailability :
- Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas adamantane and tetralin groups increase lipophilicity. The methoxy group in the target compound may offer a middle ground.
Synthetic Utility :
- Boc-protected analogs are universally employed in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and ease of deprotection with trifluoroacetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
